molecular formula C14H18N2O3 B5135431 (2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone

(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B5135431
M. Wt: 262.30 g/mol
InChI Key: QHWGKLRTOGBYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a methanone group attached to a 3-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 2,6-dimethylpiperidine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

    Oxidation: The piperidine ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: (2,6-Dimethylpiperidin-1-yl)(3-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The piperidine ring may also play a role in modulating the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylpiperidin-1-yl)(2-nitrophenyl)methanone
  • (2,6-Dimethylpiperidin-1-yl)(4-nitrophenyl)methanone
  • (2,6-Dimethylpiperidin-1-yl)(3,5-dinitrophenyl)methanone

Uniqueness

(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the piperidine ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-5-3-6-11(2)15(10)14(17)12-7-4-8-13(9-12)16(18)19/h4,7-11H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGKLRTOGBYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.